molecular formula C20H19NO2 B4399160 N-(4-ethoxyphenyl)-2-(2-naphthyl)acetamide

N-(4-ethoxyphenyl)-2-(2-naphthyl)acetamide

Cat. No. B4399160
M. Wt: 305.4 g/mol
InChI Key: KLLJKZRELJYENN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-naphthyl)acetamide, commonly known as ENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ENA belongs to the class of organic compounds known as acetanilides, which are widely used as analgesics and antipyretics.

Mechanism of Action

The mechanism of action of ENA is not fully understood, but it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the COX enzyme, ENA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
ENA has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). ENA has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, ENA has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

ENA has several advantages as a research tool. It is easy to synthesize and purify, and its purity can be improved by recrystallization. ENA has also been shown to have low toxicity and is well-tolerated in animal models. However, ENA has some limitations as a research tool. It has poor solubility in water, which can limit its use in aqueous solutions. Moreover, ENA has a short half-life, which can limit its effectiveness in vivo.

Future Directions

ENA has several potential future directions for research. One direction is to investigate its potential as a treatment for cancer. ENA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its effectiveness in vivo. Another direction is to investigate its potential as a treatment for depression and anxiety. ENA has been shown to have antidepressant and anxiolytic effects in animal models, and further studies are needed to investigate its effectiveness in humans. Moreover, ENA has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, and further studies are needed to investigate its effectiveness in these conditions.
Conclusion:
ENA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. ENA has been shown to exhibit significant analgesic, anti-inflammatory, and antipyretic properties, and has potential applications in the treatment of cancer, depression, and anxiety. ENA has several advantages as a research tool, but also has some limitations. Further studies are needed to investigate its potential applications in various conditions and to fully understand its mechanism of action.

Scientific Research Applications

ENA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit significant analgesic, anti-inflammatory, and antipyretic properties. ENA has also been reported to have antidepressant and anxiolytic effects in animal models. Moreover, ENA has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-23-19-11-9-18(10-12-19)21-20(22)14-15-7-8-16-5-3-4-6-17(16)13-15/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLJKZRELJYENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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